Etbicythionat

Neuropharmacology GABA Receptor Pharmacology Mechanism of Action

Etbicythionat is a bicyclic organophosphate that functions as a potent, non-competitive GABA-A receptor antagonist (IC₅₀ = 0.2 nM at the picrotoxin site) rather than an acetylcholinesterase inhibitor. This mechanistic divergence is critical: substituting a generic organophosphate will target the wrong neurobiological pathway, invalidating experimental outcomes. Its low LD₅₀ (1.1 mg/kg, i.p., mouse) ensures reproducible epileptiform seizure induction, making it the definitive tool for anticonvulsant screening and GABAergic neurotransmission studies. Procure this compound only from verified suppliers offering characterized purity to ensure batch-to-batch reproducibility in binding assays and electrophysiology experiments.

Molecular Formula C6H11O3PS
Molecular Weight 194.19 g/mol
CAS No. 935-52-4
Cat. No. B000009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtbicythionat
CAS935-52-4
Synonyms2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Molecular FormulaC6H11O3PS
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCC12COP(=S)(OC1)OC2
InChIInChI=1S/C6H11O3PS/c1-2-6-3-7-10(11,8-4-6)9-5-6/h2-5H2,1H3
InChIKeyGHLWKNFZHQLFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etbicythionat (CAS 935-52-4): Key Chemical and Biological Profile for Research Procurement


Etbicythionat is a synthetic, bicyclic organophosphate compound with the molecular formula C₆H₁₁O₃PS and a molecular weight of 194.19 g/mol [1]. It is primarily characterized as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in mammals, where it acts as a convulsant, inducing epileptiform seizures [2]. Due to this mechanism, it serves as a specialized pharmacological probe for GABAergic neurotransmission and is distinct from the majority of organophosphates, which are typically acetylcholinesterase (AChE) inhibitors.

Why Etbicythionat Cannot Be Substituted by Other Organophosphate Probes


Procurement of a generic organophosphate as a substitute for Etbicythionat is scientifically invalid due to a fundamental divergence in primary mechanism of action. Most organophosphates (e.g., parathion, malathion) are irreversible inhibitors of acetylcholinesterase (AChE), leading to cholinergic crisis [1]. In contrast, Etbicythionat is a non-competitive GABA-A receptor antagonist with negligible primary effect on AChE [2]. This distinction is critical: selecting a compound based on class name alone will result in the interrogation of an entirely different neurobiological pathway, leading to failed experiments and invalid data. The quantitative evidence below confirms this mechanism-specific differentiation.

Quantitative Differentiation Guide: Etbicythionat vs. Alternatives


Primary Mechanism: GABA Antagonism vs. Acetylcholinesterase Inhibition

Etbicythionat's primary, defining mechanism is as a potent non-competitive GABA receptor antagonist [1]. This is in stark contrast to the classical organophosphate class, such as parathion, which are primarily characterized by their inhibition of acetylcholinesterase [2]. Data show that Etbicythionat is a weak inhibitor of AChE, with an IC50 of 200,000 nM in rat erythrocytes [3].

Neuropharmacology GABA Receptor Pharmacology Mechanism of Action

Comparative Mammalian Toxicity Profile

Etbicythionat exhibits high acute toxicity in mammals, consistent with its convulsant mechanism. Its LD50 in mice via intraperitoneal (i.p.) injection is reported as 1.1 mg/kg . This is comparable to the oral LD50 range of the classical organophosphate parathion (3.5–15 mg/kg in rats) [1], confirming that its potent GABA antagonism confers a similarly severe toxicity profile, albeit through a different neurotoxic mechanism.

Toxicology In Vivo Pharmacology Safety Profile

Binding Affinity at the GABA-A Receptor Complex

Etbicythionat and its close structural analog, TBPS (t-butylbicyclophosphorothionate), are both high-affinity ligands for the picrotoxin site of the GABA-A receptor. Etbicythionat's potency is reflected in an IC50 of 0.2 nM for GABA-dependent chloride-36 uptake . TBPS has a reported Kd of approximately 33 nM for binding to rat brain membranes [1]. This demonstrates that Etbicythionat's binding affinity is in the same sub-nanomolar to low nanomolar range as its closest analog, confirming its utility as a potent and specific pharmacological tool.

Receptor Binding Neurochemistry Pharmacological Probe

Validated Applications for Etbicythionat in Scientific Research


Pharmacological Investigation of GABA-A Receptor Function

Etbicythionat is the definitive tool for studies requiring selective and potent non-competitive antagonism of the GABA-A receptor. Its primary mechanism, as established above, makes it ideal for probing GABAergic inhibition in electrophysiology, neurochemistry, and behavioral pharmacology [1].

Induction of Experimental Seizure Models

The compound's potent convulsant property, quantified by its low LD50 of 1.1 mg/kg (i.p., mouse), makes it a reliable agent for inducing acute, reproducible epileptiform seizures in laboratory animals, serving as a model for epilepsy and anticonvulsant drug screening .

Radioligand Binding Assays for GABA-A Receptor Complex

Given its high affinity for the picrotoxin site (IC50 = 0.2 nM), Etbicythionat can be utilized as a cold competitor in binding assays, or as a structural template for developing novel GABAergic ligands, differentiating it from other convulsants like pentylenetetrazol which act through different sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etbicythionat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.